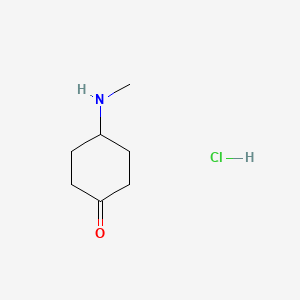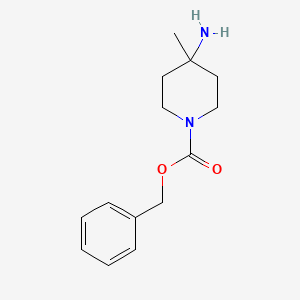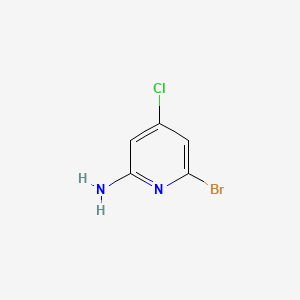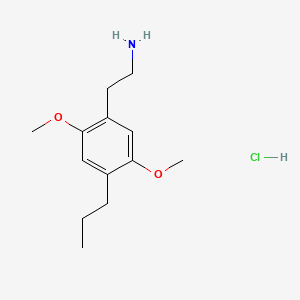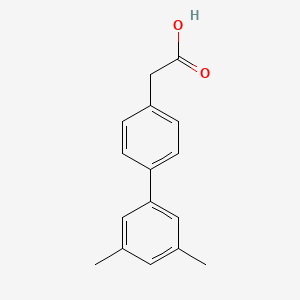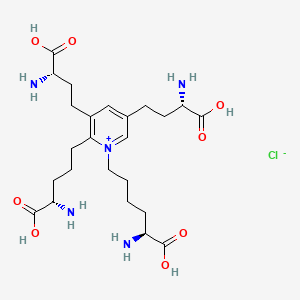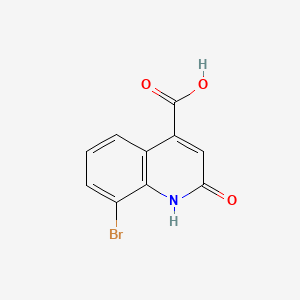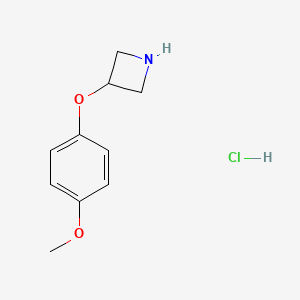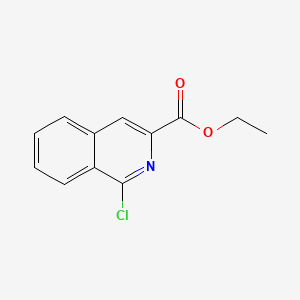
4-Chloro-2,6-dimethoxyphenol
Overview
Description
4-Chloro-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3. It is a derivative of phenol, where the hydrogen atoms in the 2 and 6 positions are replaced by methoxy groups (-OCH3), and the hydrogen atom in the 4 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chloro-2,6-dimethoxyphenol involves the etherification of pyrogallic acid with dimethyl carbonate in the presence of a catalyst such as tetrabutylammonium bromide . This reaction is typically carried out in a microreactor, which allows for continuous production with high yield and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of microreactors is advantageous due to their efficient mixing, precise control over reaction conditions, and enhanced safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by laccase enzymes, which catalyze the formation of phenoxy radicals.
Substitution: The chlorine atom in the 4 position can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Laccase enzymes are commonly used for the oxidation of this compound.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the presence of a suitable catalyst.
Major Products Formed
Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the compound.
Scientific Research Applications
4-Chloro-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo oxidation makes it useful in studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxyphenol primarily involves its oxidation by laccase enzymes. The enzyme catalyzes the removal of electrons from the phenolic hydroxyl group, leading to the formation of phenoxy radicals . These radicals can then participate in various chemical reactions, including polymerization and cross-linking.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-dimethylphenol: Similar in structure but with methyl groups instead of methoxy groups.
2,6-Dimethoxyphenol: Lacks the chlorine atom at the 4 position.
Uniqueness
4-Chloro-2,6-dimethoxyphenol is unique due to the presence of both methoxy groups and a chlorine atom, which confer distinct chemical properties. The methoxy groups increase its reactivity towards oxidation, while the chlorine atom allows for substitution reactions that are not possible with 2,6-dimethoxyphenol.
Properties
IUPAC Name |
4-chloro-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGCEYNNHGULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910766 | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108545-00-2 | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108545002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


